molecular formula C24H28N2O4 B14008010 2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione) CAS No. 78045-44-0

2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)

Katalognummer: B14008010
CAS-Nummer: 78045-44-0
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: YCVPHGMDEUSNIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)phenyl]-3-azaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione typically involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde. This reaction is carried out in boiling ethanol, resulting in mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Aminomethylation: Reaction with primary amines and formaldehyde.

    Substitution Reactions: Potential for nucleophilic substitution due to the presence of reactive sites.

Common Reagents and Conditions

    Aminomethylation: Primary amines, formaldehyde, boiling ethanol.

    Substitution Reactions: Nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .

Wissenschaftliche Forschungsanwendungen

3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
  • (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid

Uniqueness

3-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)phenyl]-3-azaspiro[45]decane-2,4-dione stands out due to its dual spirocyclic structure, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

78045-44-0

Molekularformel

C24H28N2O4

Molekulargewicht

408.5 g/mol

IUPAC-Name

2-[4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C24H28N2O4/c27-19-15-23(11-3-1-4-12-23)21(29)25(19)17-7-9-18(10-8-17)26-20(28)16-24(22(26)30)13-5-2-6-14-24/h7-10H,1-6,11-16H2

InChI-Schlüssel

YCVPHGMDEUSNIR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC5(C4=O)CCCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.